Cycloserine diketopiperazine

Descripción general

Descripción

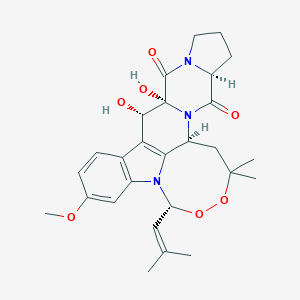

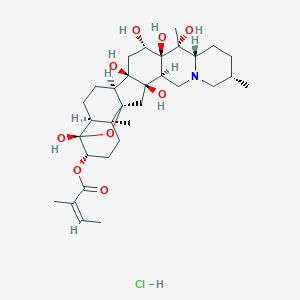

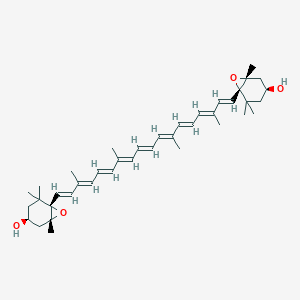

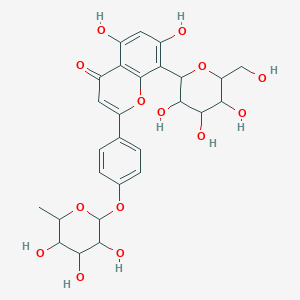

Cycloserine Diketopiperazine is a chemical compound with the molecular formula C6H12N4O4 . It’s an analog of the amino acid D-alanine and works by interfering with bacterial cell wall synthesis .

Synthesis Analysis

Cycloserine Diketopiperazine can be biosynthesized in nature by two different enzyme families, either by nonribosomal peptide synthetases or by cyclodipeptide synthases . A chemoenzymatic method has been proposed for the synthesis of Cycloserine Diketopiperazine, which can synthesize the compound in a general-purpose manner with high efficiency under mild conditions .

Molecular Structure Analysis

The molecular structure of Cycloserine Diketopiperazine is complex and does not contain chromophores. It has usually been derivatized prior to its HPLC column separation .

Chemical Reactions Analysis

Cycloserine Diketopiperazine is a part of the 2,5-Diketopiperazines family. These compounds are the smallest cyclic peptides comprising two amino acids connected via two peptide bonds . They can undergo a variety of chemical reactions, leading to the formation of intriguing secondary metabolites .

Physical And Chemical Properties Analysis

The partition coefficient value (Kp) determined for the Cycloserine Diketopiperazine was log Kp = -2.89 ± 0.06 . The pH-solution stability profile shows that Cycloserine Diketopiperazine has maximum stability under alkaline conditions .

Aplicaciones Científicas De Investigación

Antimicrobial and Biofilm Inhibiting Properties : Diketopiperazines, including cycloserine derivatives, are known for their antimicrobial activities. They have been found to inhibit biofilms and are effective against a variety of pathogens, including Gram-negative and Gram-positive bacteria, fungi, and viruses. Their ability to modulate bacterial communication and interfere with microbial communication offers new ways to control biofilms, which are particularly resistant to antibiotics (de Carvalho & Abraham, 2012).

Biological Activity in Disease Treatment : Certain histidine-containing diketopiperazines, such as cyclo(His-Phe) and cyclo(His-Tyr), show significant biological activity relevant to treating cardiovascular diseases, cancer, and infectious diseases. These compounds have shown effects like prolongation of blood clotting time, inhibition of tumor growth, and antimicrobial activities (McCleland et al., 2004).

Neuroprotective and Neurotrophic Actions : Modified diketopiperazines, such as NNZ-2591, have demonstrated neuroprotective and neurotrophic actions in models of Parkinson's disease and hypoxic-ischemic brain injury. They have been shown to improve long-term functional recovery and protect against brain injury (Krishnamurthi et al., 2009); (Guan et al., 2007).

Anti-Age Activity : Diketopiperazines have attracted interest for their potential use in anti-age cosmetic applications. Their biocompatibility and ability to penetrate skin layers make them promising candidates for skincare products (Mosetti et al., 2022).

Antibacterial and Antifungal Activities : Diketopiperazines exhibit potent antibacterial and antifungal activities. They have been found to work synergistically with other compounds, suggesting their use in combination therapies to combat microbial infections and possibly delay the development of drug resistance (Kumar et al., 2012).

Potential in Food and Beverages : Diketopiperazines are found in natural products, processed foods, and beverages. Their flavor characteristics and biological activities make them significant in food science and nutrition (Gautschi et al., 1997).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,6-bis(aminooxymethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBJUCSMJGKICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(C(=O)N1)CON)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923387 | |

| Record name | 3,6-Bis[(aminooxy)methyl]-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Bis(aminooxymethyl)piperazine-2,5-dione | |

CAS RN |

1204-99-5 | |

| Record name | Cycloserine diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC119130 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Bis[(aminooxy)methyl]-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.